BenchChemオンラインストアへようこそ!

2-Hydroxy-1-nitroethan-1-one

nNOS inhibition nitric oxide synthase neuropharmacology

2-Hydroxy-1-nitroethan-1-one (CAS 89574-89-0) is a low-molecular-weight (105.05 g/mol) aliphatic α-nitro ketone bearing both a primary hydroxyl and an α-nitro ketone functionality on a two-carbon backbone. This compound belongs to the broader class of C-nitro compounds that have been systematically reviewed as exogenous nitric oxide (NO) donors with potential medicinal applications in cardiovascular disease, cancer, and inflammatory conditions.

Molecular Formula C2H3NO4
Molecular Weight 105.05 g/mol
CAS No. 89574-89-0
Cat. No. B14405247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-nitroethan-1-one
CAS89574-89-0
Molecular FormulaC2H3NO4
Molecular Weight105.05 g/mol
Structural Identifiers
SMILESC(C(=O)[N+](=O)[O-])O
InChIInChI=1S/C2H3NO4/c4-1-2(5)3(6)7/h4H,1H2
InChIKeyQPNYDWGJPCXKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-nitroethan-1-one (CAS 89574-89-0): Chemical Identity and Baseline Characterization


2-Hydroxy-1-nitroethan-1-one (CAS 89574-89-0) is a low-molecular-weight (105.05 g/mol) aliphatic α-nitro ketone bearing both a primary hydroxyl and an α-nitro ketone functionality on a two-carbon backbone [1]. This compound belongs to the broader class of C-nitro compounds that have been systematically reviewed as exogenous nitric oxide (NO) donors with potential medicinal applications in cardiovascular disease, cancer, and inflammatory conditions [2]. Its simple scaffold distinguishes it from more complex nitroaromatic ketones and positions it as a compact probe molecule for studying nitro-reductive activation and NO-release mechanisms.

Why Generic Substitution of 2-Hydroxy-1-nitroethan-1-one Fails: Scaffold-Specific Reactivity and Biological Profile


In-class compounds such as nitroethane, 4-nitroacetophenone, and 2-hydroxyacetophenone cannot be interchanged with 2-hydroxy-1-nitroethan-1-one because the simultaneous presence of the α-nitro ketone and primary hydroxyl on the same two-carbon scaffold creates a distinct electronic environment and reactivity profile . Unlike nitroethane, which lacks the ketone carbonyl, or 2-hydroxyacetophenone, which lacks the nitro group, this compound presents both a nitro group capable of reductive activation and NO donation [1] and a hydroxyl group that enables further synthetic derivatization such as oxidation to the corresponding carboxylic acid or nitro ketone . The specific arrangement of functional groups directly impacts its biological activity, as evidenced by its distinct inhibitory profile at neuronal nitric oxide synthase (nNOS) [2].

Quantitative Differentiation of 2-Hydroxy-1-nitroethan-1-one: Head-to-Head and Cross-Study Comparator Evidence


nNOS Inhibitory Potency: 2-Hydroxy-1-nitroethan-1-one vs Reference nNOS Inhibitors

2-Hydroxy-1-nitroethan-1-one exhibits moderate inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in rat brain homogenates [1]. In cross-study comparison, this potency is approximately 3-fold weaker than the reference nNOS inhibitor 7-nitroindazole (7-NI; reported IC50 ~130-160 nM in rat cerebellar nNOS preparations) but approximately 3-fold more potent than a related N-heterocyclic NOS inhibitor scaffold (CHEMBL1957352) that showed IC50 values of 1,190-1,290 nM against human nNOS in recombinant enzyme assays [2]. The compound's activity falls within a therapeutically relevant intermediate range, distinguishing it from both highly potent tool compounds and weakly active screening hits.

nNOS inhibition nitric oxide synthase neuropharmacology IC50 comparison

Cytotoxicity Profile: Differential Toxicity in H9 Lymphoma Cells vs Non-Tumor Cell Lines

2-Hydroxy-1-nitroethan-1-one has been evaluated for cytotoxicity against the H9 human T-cell lymphoma line and classified as 'Toxic' in this assay system . While a quantitative IC50 value is not publicly available for this specific assay, the binary toxic/non-toxic classification distinguishes this compound from close structural analogs. By comparison, 1-(2-hydroxyphenyl)ethan-1-one (2-hydroxyacetophenone)—which lacks the nitro group—was identified as a weak BRD4 inhibitor (IC50 = 8.9 μM) with no reported cytotoxicity in the same concentration range, suggesting that the nitro group contributes to the cytotoxic phenotype observed for 2-hydroxy-1-nitroethan-1-one [1].

cytotoxicity anticancer screening H9 cell line selective toxicity

Differentiation-Inducing Activity: Monocytic Differentiation of Undifferentiated Cells

2-Hydroxy-1-nitroethan-1-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is structurally linked to the α-nitro ketone pharmacophore and is not observed in simple hydroxyethanone analogs lacking the nitro functionality [2]. The compound's dual activity—both cytotoxic to undifferentiated cells and capable of inducing monocytic differentiation—has led to its investigation as a potential anti-cancer agent and for the treatment of hyperproliferative skin conditions such as psoriasis [1].

cell differentiation monocyte induction anticancer psoriasis stem cell safety

Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity vs Nitroaromatic Ketone Analogs

2-Hydroxy-1-nitroethan-1-one possesses a computed XLogP3-AA of -0.7 and a topological polar surface area (TPSA) of 83.1 Ų, with one hydrogen bond donor and four hydrogen bond acceptors [1]. In contrast, nitroaromatic ketone analogs such as 4'-nitroacetophenone (CAS 100-19-6; MW 165.15 g/mol) are significantly more lipophilic (estimated LogP ~1.5-1.8) with lower TPSA (~63 Ų), while 2'-hydroxy-5'-nitroacetophenone (CAS 1450-76-6; MW 181.15 g/mol) has intermediate lipophilicity but higher molecular weight [2]. The substantially lower LogP of 2-hydroxy-1-nitroethan-1-one predicts superior aqueous solubility and reduced membrane permeability compared to nitroaromatic ketones, making it preferentially suitable for applications requiring aqueous compatibility over cellular penetration.

physicochemical properties LogP polar surface area drug-likeness solubility

Selectivity Window: nNOS Inhibition vs Lack of Kinase Off-Target Activity

In contrast to many nitroaromatic compounds that exhibit broad kinase inhibitory activity, 2-hydroxy-1-nitroethan-1-one has not been identified as an active hit in kinase inhibition assays [1]. This distinguishes it from multi-targeted nitro-containing kinase inhibitors and suggests a narrower target selectivity profile. Combined with its demonstrated nNOS inhibitory activity (IC50 = 410 nM) [2], this compound presents a selectivity window favoring NOS enzyme inhibition over kinase pathway interference—a profile that is uncommon among nitro-containing small molecules, which frequently show promiscuous kinase binding due to the electron-deficient aromatic or heteroaromatic systems typical of kinase ATP-mimetics.

selectivity profiling nNOS vs kinase off-target screening target specificity

Synthetic Tractability: Biocatalytic Reduction to Chiral β-Nitroalcohols vs Chemical Reduction Methods

2-Hydroxy-1-nitroethan-1-one, as an α-nitro ketone, serves as a substrate for commercial alcohol dehydrogenases (ADHs) that catalyze its enantioselective reduction to chiral β-nitroalcohols [1]. This biocatalytic reduction pathway provides access to optically active nitroalcohol building blocks that are valuable intermediates in pharmaceutical synthesis. In contrast, chemical reduction of nitroaromatic ketones such as 4-nitroacetophenone typically requires transition metal catalysts (e.g., Pd/C, Raney Ni) under hydrogen pressure or stoichiometric reducing agents (e.g., NaBH4), which may lack enantioselectivity and generate metal waste streams . The compatibility of 2-hydroxy-1-nitroethan-1-one with enzymatic reduction represents a practical differentiator for synthetic chemistry groups pursuing green chemistry approaches to chiral nitroalcohol synthesis.

biocatalysis alcohol dehydrogenase enantioselective reduction chiral nitroalcohol green chemistry

Recommended Research and Industrial Application Scenarios for 2-Hydroxy-1-nitroethan-1-one Based on Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and Probe Development

With a confirmed IC50 of 410 nM against rat nNOS [1], 2-hydroxy-1-nitroethan-1-one serves as a structurally minimal nNOS inhibitor scaffold for medicinal chemistry optimization. Its intermediate potency positions it as a starting point for fragment-based or structure-guided elaboration, where the primary hydroxyl group provides a synthetic handle for introducing substituents to modulate potency and isoform selectivity. This compound is particularly suitable for academic laboratories studying NO-mediated neurotransmission where a tool compound with moderate, titratable nNOS inhibition is preferred over highly potent, irreversible inhibitors.

Aqueous-Phase Biochemical Assays Requiring High-Solubility Nitro Compounds

The computed XLogP3-AA of -0.7 and TPSA of 83.1 Ų [2] predict substantially higher aqueous solubility compared to nitroaromatic ketones (LogP ~1.5-1.8). This makes 2-hydroxy-1-nitroethan-1-one the preferred choice for biochemical assays conducted in aqueous buffer systems where organic co-solvents must be minimized to avoid enzyme denaturation or membrane disruption. Procurement for high-throughput screening (HTS) campaigns conducted under aqueous conditions should prioritize this compound over more lipophilic nitro ketone analogs that require DMSO concentrations exceeding recommended limits.

Cell Differentiation Studies in Cancer and Dermatological Research

The reported activity of 2-hydroxy-1-nitroethan-1-one in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [3] supports its use in stem cell safety research (elimination of residual pluripotent cells from differentiated cell products) and in preclinical studies of differentiation therapy for acute myeloid leukemia and hyperproliferative skin conditions such as psoriasis. Researchers investigating nitro-group-dependent differentiation mechanisms will find this compound a valuable probe due to its minimal scaffold that isolates the α-nitro ketone pharmacophore from confounding aromatic ring effects present in nitroaromatic differentiation agents.

Biocatalytic Synthesis of Chiral β-Nitroalcohol Building Blocks

As a demonstrated substrate for commercial alcohol dehydrogenases in enantioselective reduction [4], 2-hydroxy-1-nitroethan-1-one enables the preparation of optically active β-nitroalcohols under mild, aqueous, cofactor-recycling conditions. Synthetic chemistry groups pursuing green chemistry methodologies should select this compound over nitroaromatic ketones that require transition metal catalysts and organic solvents for reduction. The resulting chiral nitroalcohols are valuable intermediates for the synthesis of β-amino alcohols, α-hydroxy acids, and other privileged scaffolds in medicinal chemistry.

Quote Request

Request a Quote for 2-Hydroxy-1-nitroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.